N-(2-甲氧基乙基)-N-(四氢呋喃-2-基甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

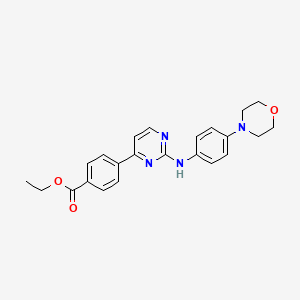

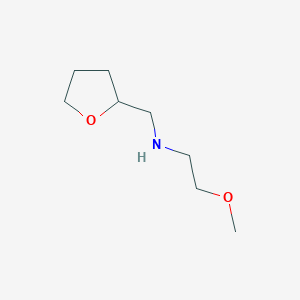

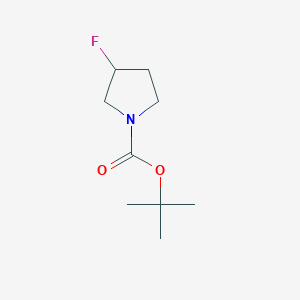

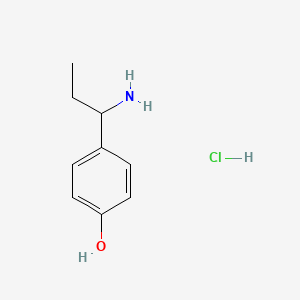

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a compound that can be presumed to have a structure derived from the reaction of a tetrahydrofuran-containing amine with a methoxyethyl moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on the synthesis and reactivity of similar compounds.

Synthesis Analysis

The synthesis of multi-substituted amines, such as N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, can be approached by using an N-methoxy group as a reactivity control element. A two-step synthesis process is reported where N-methoxyamides undergo a coupling reaction with aldehydes, facilitated by the enhanced nucleophilicity of the nitrogen due to the N-methoxy group. Subsequent nucleophilic addition to the N-methoxyamides allows for the diversification of the products, which could potentially include the synthesis of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine .

Molecular Structure Analysis

The molecular structure of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would likely feature a tetrahydrofuran ring, which is a five-membered cyclic ether, and a methoxyethyl chain as substituents on the nitrogen atom. The presence of these groups could influence the reactivity and stability of the molecule, as seen in related compounds .

Chemical Reactions Analysis

Anodic methoxylation is a reaction that could potentially be relevant to the chemical reactions of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine. This reaction involves the introduction of a methoxy group into a molecule through anodic oxidation. The regioselectivity and diastereoselectivity of such reactions are influenced by the kinetic acidities of the cation radicals formed during the oxidation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine would be influenced by its functional groups. The tetrahydrofuran ring could impart certain steric and electronic effects, while the methoxyethyl group could affect the molecule's polarity and solubility. The reactivity of such a compound could also be influenced by these groups, as seen in the synthesis and application of related N-hydroxy(tetrahydrofuran-2-yl)amines, which exhibit a range of bioactivities .

科学研究应用

1. 锰(II) 配合物合成

N-(2-甲氧基乙基)-N-(四氢呋喃-2-基甲基)胺用于合成锰(II) 配合物。这些配合物表现出独特的磁性能,并在磁性研究中很重要 (Wu et al., 2004)。

2. 手性杂环化合物的合成

该化合物在手性杂环化合物、氨基膦酸和 N-羟基丙炔胺的合成中发挥作用。这些化合物在制备药物如齐鲁通和天然化合物如西博丁 A 中有应用 (Vasilenko et al., 2017)。

3. 金属配合物的光物理研究

它参与了金属配合物的光物理性质研究,特别是锌(II) 和镉(II) 配合物。该配体在与这些金属离子螯合后表现出发光的开关效应 (Stetsiuk et al., 2019)。

4. N-保护的(1-甲氧基烷基)胺的合成

这种化学物质用于合成 N-保护的(1-甲氧基烷基)胺的标准方法,这在有机化学和制药领域中很重要 (Walęcka-Kurczyk 等人,2022)。

5. 2-取代四氢喹啉系统的合成

它有助于合成 2-取代四氢喹啉系统,这对于合成复杂的天然产物和药物很有价值 (Ueda et al., 2010)。

6. 3-苄基-1,3-噻唑烷的合成

该化合物用于生成反应性偶氮甲烯亚胺,这在合成螺环状 1,3-噻唑烷中至关重要,这是一类重要的有机化合物 (Gebert et al., 2003)。

7. N-芳基化胺的合成

它在 N-芳基化胺的催化合成中起着重要作用,这些是有机合成和制药中重要的中间体 (Zheng & Wang, 2019)。

8. 催化化学酰胺合成的发展

这种化学物质参与了高效催化化学酰胺合成方法的发展,这是朝向肽合成的一步 (Mohy El Dine et al., 2015)。

9. 胺-酚配体的合成

它有助于在水中合成胺-酚配体,展示了疏水效应。这对催化剂的开发很重要 (Collins et al., 2007)。

10. 1-甲氧基-2-丙醇的胺化

该化合物用于 1-甲氧基-2-丙醇的胺化,这在化学合成过程中很重要 (Bassili & Baiker, 1990)。

属性

IUPAC Name |

2-methoxy-N-(oxolan-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVWTLWOAPUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1CCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649170 |

Source

|

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine | |

CAS RN |

55100-02-2 |

Source

|

| Record name | 2-Methoxy-N-[(oxolan-2-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)